![molecular formula C14H12N4O2 B2895901 2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione CAS No. 866817-61-0](/img/structure/B2895901.png)
2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione
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Overview
Description
The compound “2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione” is a type of pyrazolo pyrimidine derivative . Pyrazolo pyrimidines are a large family of N-heterocyclic compounds that have significant applications in medicinal chemistry and material science due to their photophysical properties . They are often used as building blocks for developing drug-like candidates with a broad range of medicinal properties .
Synthesis Analysis
The synthesis of pyrazolo pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo pyrimidines are diverse. For example, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which is a crucial target for cancer therapy . CDK2 is involved in the regulation of the cell cycle and is often overactive in cancer cells. By inhibiting CDK2, this compound could selectively target tumor cells, potentially leading to new cancer treatments.
Antimetabolite Activity
As a purine analogue, the compound exhibits properties of antimetabolites in purine biochemical reactions . This activity can be harnessed in the development of drugs that interfere with the growth and proliferation of pathogens, offering a pathway for treating diseases like malaria and leishmaniasis.
Enzymatic Inhibitory Activity
The compound has shown significant inhibitory activity against CDK2/cyclin A2, with IC50 values indicating potent anti-proliferative effects . This suggests its use in studying enzyme inhibition and designing drugs that can modulate enzymatic activity in various diseases.
Apoptosis Induction
In addition to inhibiting cell growth, this compound has been associated with the induction of apoptosis within certain cell lines . This property is valuable in cancer research, where inducing programmed cell death can be a strategy to eliminate cancer cells.
Cell Cycle Progression Alteration
Research indicates that the compound can cause significant alterations in cell cycle progression . Understanding and controlling the cell cycle is vital in cancer treatment, as it can halt the rapid division of cancer cells.
Dual Activity Against Cell Lines and CDK2
Some derivatives of this compound have displayed dual activity, being effective against examined cell lines and inhibiting CDK2 . This dual functionality makes it a promising candidate for further research in multi-targeted cancer therapy.
Molecular Modeling Investigations
The compound’s structure allows for molecular modeling studies to understand its interaction with various biological targets . This application is crucial in drug design, where computational models can predict the efficacy and potential side effects of new drugs.
Synthesis of Novel Compounds
The chemical structure of this compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications . By modifying its structure, researchers can create a variety of derivatives with diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . As a result, the cell cycle is halted, preventing the cell from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . This pathway is responsible for controlling the progression of cells through the cycle of growth and division. By inhibiting CDK2, the compound disrupts this pathway, leading to a halt in the cell cycle and preventing cell proliferation .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Future Directions
The future directions in the research of pyrazolo pyrimidines involve the development of new synthetic routes and the exploration of their multiple applications . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
4-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-17-7-10-11(16-17)13(19)15-12-8-5-3-4-6-9(8)14(20)18(10)12/h3-7,12H,2H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVGCSKAVGZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC3N2C(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione |
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